N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Description
This compound is a dihydropyrimidine derivative featuring a 3-chlorophenyl carboxamide group, a 2,5-dimethoxyphenyl substituent at position 4, and a thione (sulfanylidene) moiety at position 2. Its molecular formula is C₂₀H₂₀ClN₃O₃S, with a molecular weight of 417.91 g/mol (exact analogs may vary slightly based on substituents). The racemic stereochemistry (if present) and the electronic effects of the chloro and methoxy substituents influence its reactivity and biological interactions.
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-11-17(19(25)23-13-6-4-5-12(21)9-13)18(24-20(28)22-11)15-10-14(26-2)7-8-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUIKFHFKINVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H20ClN3O3S, with a molecular weight of 417.91 g/mol. The structure features a pyrimidine ring substituted with various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various pyrimidine derivatives, including those similar to this compound.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising results against several bacterial strains. For example, derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential as an antibacterial agent .
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds with similar structures can act as effective inhibitors of key enzymes:
- Acetylcholinesterase (AChE) : Some derivatives have shown strong inhibitory effects on AChE, which is crucial for treating neurological disorders .
- Urease : The compound's analogs also demonstrated significant urease inhibition, suggesting potential applications in treating infections caused by urease-producing bacteria .
The mechanisms underlying the biological activities of this compound may involve:
- Binding Interactions : Molecular docking studies indicate favorable interactions with target proteins, enhancing the compound's efficacy against specific pathogens .
- Biofilm Inhibition : The compound has shown effectiveness in suppressing microbial biofilm formation in various bacterial isolates, which is critical for preventing chronic infections .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Antibacterial Activity : A series of pyrimidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications in the structure could significantly enhance their antimicrobial efficacy .
- Enzyme Inhibition Research : Research focusing on enzyme inhibitors demonstrated that certain structural features are essential for optimal binding and activity against AChE and urease .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Target | Result |
|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong |
| Antibacterial | Bacillus subtilis | Moderate to Strong |
| Enzyme Inhibition | Acetylcholinesterase | Strong Inhibition |
| Enzyme Inhibition | Urease | Significant Inhibition |
| Biofilm Formation | Klebsiella pneumoniae | Suppression Observed |
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Enzyme Inhibition : The compound inhibits enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : Interaction with specific cell surface receptors alters signaling pathways.
- Cell Cycle Arrest : It induces cell cycle arrest at the G1/S phase transition.
Case Study: Cytotoxic Effects on Cancer Cell Lines
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Potential
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This suggests a potential application in treating inflammatory diseases.
Synthesis and Structure Confirmation
The synthesis of N-(3-chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves straightforward synthetic routes using commercially available reagents. The structure is confirmed through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LC-MS).
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Comparison with Similar Compounds
N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Structural Difference : Chlorine substitution at the 4-position of the phenyl ring (vs. 3-position in the target compound).
- Molecular Formula : C₂₀H₂₀ClN₃O₃S (identical to the target compound).
- Key Properties: logP: 3.85 (similar lipophilicity). Hydrogen bond donors/acceptors: 3 donors, 6 acceptors.
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Structural Differences :
- Chlorine at the 2-position of the phenyl ring.
- Single methoxy group at the 3-position of the aryl substituent (vs. 2,5-dimethoxy).
- Key Properties :
- Molecular Formula: C₁₉H₁₈ClN₃O₂S (lighter due to fewer methoxy groups).
- Stereo: Racemic mixture.
- Implications : The 2-chloro substituent introduces steric hindrance near the carboxamide group, possibly reducing solubility. The single methoxy group decreases electron-donating effects compared to dimethoxy analogs, which may influence π-π stacking interactions .
N-(3-Chlorophenyl)-4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
- Structural Differences :
- Replacement of 2,5-dimethoxyphenyl with 2-fluorophenyl .
- Molecular Formula : C₁₈H₁₅ClFN₃OS.
- Reduced molecular weight (vs. dimethoxy analogs) may improve membrane permeability.
- Implications : Fluorine substitution can alter binding kinetics in biological targets due to its strong electron-withdrawing effect, contrasting with the electron-donating methoxy groups .
Physicochemical and Structural Analysis
Substituent Effects on Lipophilicity and Solubility
- logP Trends: Dimethoxy analogs (logP ~3.85) are more lipophilic than mono-methoxy or fluoro-substituted variants. Fluorophenyl derivatives may exhibit lower logP due to increased polarity .
- Hydrogen Bonding :
NMR Spectral Comparisons
- Substituent positions (e.g., 2,5-dimethoxy vs. 3-methoxy) cause distinct chemical shifts in regions corresponding to protons near the aryl groups (positions 29–36 and 39–44). These shifts reflect changes in electron density and steric environments, critical for interpreting reactivity and conformation .
Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural similarity.
Table 2: Key Substituent Effects
Preparation Methods
Reaction Conditions and Catalysts
The cyclocondensation is typically conducted in ethanol under reflux, using phosphorus pentoxide (P₂O₅) as a catalyst. Alternative acid catalysts like HCl or Lewis acids (e.g., ZnCl₂) are less efficient for this substrate. The reaction proceeds via the following mechanism:
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Activation of the aldehyde by P₂O₅ to form an electrophilic iminium intermediate.
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Nucleophilic attack by the β-keto ester enolate.
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Cyclization with thiourea to form the dihydropyrimidine ring.
Typical Procedure :
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Reagents : 2,5-Dimethoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), thiourea (1.0 eq), P₂O₅ (10 mol%), ethanol (15 mL/mmol).
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Conditions : Reflux at 80°C for 6–8 hours.
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Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol yields the intermediate 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate .
Structural Confirmation
The intermediate is characterized by:
Carboxamide Formation via Ester Aminolysis
The ethyl ester at position 5 is converted to the carboxamide group via nucleophilic acyl substitution with 3-chloroaniline . This step requires activation of the ester, often achieved through direct aminolysis under reflux.
Aminolysis Optimization
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Solvent : Ethanol or toluene. Ethanol is preferred due to better solubility of 3-chloroaniline.
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Temperature : Reflux (78–110°C) for 12–24 hours.
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Catalyst : Base additives (e.g., triethylamine) improve reaction rates by deprotonating the aniline.
Procedure :
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Reagents : Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydropyrimidine-5-carboxylate (1.0 eq), 3-chloroaniline (2.0 eq), ethanol (10 mL/mmol).
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Conditions : Reflux at 78°C for 18 hours.
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Workup : Evaporation under reduced pressure, purification via silica gel chromatography (hexane/ethyl acetate 3:1) yields the carboxamide product.
Analytical Data
-
¹H NMR : δ 2.40 (s, 3H, CH₃), 3.80 (s, 6H, OCH₃), 5.30 (d, 1H, CH), 7.10–7.60 (m, 4H, aromatic), 8.50 (s, 1H, NH).
Alternative Synthetic Routes and Comparative Analysis
Post-Cyclization Functionalization
In a patent-pending method, a chlorinated pyrimidine intermediate undergoes nucleophilic displacement with 3-chloroaniline:
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Chlorination : Treatment of the ester intermediate with POCl₃ converts the carbonyl to a chloro group.
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Displacement : Reaction with 3-chloroaniline in methanol at 20°C for 48 hours.
Advantages :
Disadvantages :
-
Requires handling of POCl₃, a hazardous reagent.
Reductive Amination Approach
A less common strategy involves reductive amination of a ketone intermediate with 3-chloroaniline using NaBH₃CN. However, this method is less efficient for sterically hindered substrates.
Yield Optimization and Challenges
| Step | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclocondensation | P₂O₅ | Ethanol | 80°C | 8 | 65–70 |
| Aminolysis | None | Ethanol | 78°C | 18 | 60–65 |
| Chlorination/Displacement | POCl₃ | Methanol | 20°C | 48 | 55–60 |
Key Challenges :
-
Low solubility of the dihydropyrimidine intermediate in nonpolar solvents.
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Racemization at position 4 during aminolysis, necessitating chiral resolution if enantiopure product is required.
Scalability and Industrial Considerations
For large-scale synthesis, continuous flow reactors are recommended to enhance heat transfer and reduce reaction times. Additionally, replacing ethanol with 2-MeTHF (a green solvent) improves environmental sustainability .
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization involves integrating computational reaction path searches (e.g., quantum chemical calculations) with statistical Design of Experiments (DoE) to identify critical reaction parameters (e.g., solvent, temperature, catalyst loading). For example, ICReDD’s approach combines quantum mechanics-based simulations with information science to narrow experimental conditions, reducing trial-and-error cycles . DoE methods, such as factorial designs, systematically vary parameters to isolate optimal conditions while minimizing experimental runs .
Basic Question: What analytical techniques are essential to confirm the structural integrity of this compound?
Methodological Answer:
High-resolution techniques like Nuclear Magnetic Resonance (NMR) (¹H/¹³C) and Mass Spectrometry (MS) are critical. NMR confirms substituent positioning and stereochemistry, while MS validates molecular weight and fragmentation patterns. Advanced hyphenated techniques (e.g., LC-MS/MS) can detect trace impurities. X-ray crystallography may resolve ambiguous stereochemistry if single crystals are obtainable .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Stability depends on functional group reactivity. For sulfanylidene and dihydropyrimidine moieties, store under inert atmospheres (argon/nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Periodic stability assays (e.g., HPLC purity checks) under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .
Advanced Question: How can reactor design principles be applied to scale up synthesis while maintaining reaction efficiency?
Methodological Answer:
Scale-up requires addressing mass/heat transfer limitations. Use microreactors or continuous-flow systems to enhance mixing and temperature control. Computational fluid dynamics (CFD) models simulate large-scale kinetics, while membrane separation technologies (e.g., nanofiltration) improve intermediate purification. Pilot-scale experiments should validate lab findings before full-scale production .
Advanced Question: What computational strategies predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
Density Functional Theory (DFT) calculates transition-state energies and identifies reactive sites (e.g., sulfanylidene sulfur or pyrimidine ring). Molecular dynamics (MD) simulations model solvent effects and catalyst interactions. Machine learning algorithms trained on reaction databases can propose unexplored synthetic pathways .
Advanced Question: How should researchers address contradictory data in biological activity assays?
Methodological Answer:
Triangulate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). Statistical meta-analysis identifies outliers or assay-specific artifacts. For example, inconsistent IC₅₀ values may arise from variations in cell lines or buffer conditions. Cross-validate findings with structural analogs to isolate structure-activity trends .
Advanced Question: What methodologies elucidate structure-activity relationships (SAR) for this compound’s biological targets?
Methodological Answer:
Generate a congeneric series by systematically modifying substituents (e.g., chloro, methoxy groups). Use 3D-QSAR (Quantitative SAR) models to map steric/electronic effects on activity. Crystallography or cryo-EM of target-ligand complexes identifies binding interactions. Compare with analogs like pyrimidine-thiazole hybrids to infer pharmacophore requirements .
Advanced Question: How can in vitro bioactivity data be translated to in vivo models for therapeutic potential?
Methodological Answer:
Prioritize targets with validated in vitro-in vivo correlation (IVIVC) models. Use pharmacokinetic (PK) studies to assess absorption, distribution, and metabolism. Zebrafish or murine models evaluate toxicity and efficacy. For CNS targets, blood-brain barrier permeability assays (e.g., PAMPA-BBB) are critical .
Advanced Question: What experimental approaches identify degradation pathways under environmental conditions?
Methodological Answer:
Conduct forced degradation studies under hydrolytic (acid/base), oxidative (H₂O₂), and photolytic (UV) stress. LC-HRMS identifies degradation products, while computational tools (e.g., EAWAG Pathway Prediction System) propose plausible breakdown routes. Environmental fate studies (e.g., soil/water half-life) assess ecological impact .
Advanced Question: How can heterogeneous catalysis improve the sustainability of its synthesis?
Methodological Answer:
Replace homogeneous catalysts with recyclable solid catalysts (e.g., zeolites, MOFs) to reduce waste. Optimize catalyst pore size and acidity via DoE to enhance regioselectivity. Life-cycle analysis (LCA) quantifies environmental benefits, such as reduced E-factor (kg waste/kg product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
